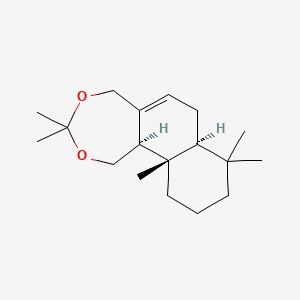
Drim-7-ene-11,12-diol acetonide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: Drim-7-ene-11,12-diol acetonide can be synthesized through the acetonide formation of Drim-7-ene-11,12-diol. The reaction typically involves the use of acetone and an acid catalyst such as p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound involves the extraction of the precursor compound from Polygonum hydropiper, followed by chemical modification to form the acetonide derivative. The process includes purification steps such as recrystallization to achieve high purity levels .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
科学研究应用
Drim-7-ene-11,12-diol acetonide has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard and a synthetic precursor in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: It is used as an intermediate in the synthesis of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of Drim-7-ene-11,12-diol acetonide involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, inhibit microbial growth, and reduce inflammation by interfering with signaling pathways. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with cellular receptors and enzymes .
相似化合物的比较
Drimenol: Another sesquiterpenoid with similar structural features.
Drimenin: A related compound with comparable biological activities.
Drimendiol: Shares similar chemical properties and applications.
Uniqueness: Drim-7-ene-11,12-diol acetonide stands out due to its unique acetonide structure, which imparts distinct chemical and biological properties.
生物活性
Drim-7-ene-11,12-diol acetonide is a natural sesquiterpenoid derived from the herb Polygonum hydropiper. This compound has garnered attention due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article provides a comprehensive overview of its biological activity, supported by data tables and research findings.
This compound has the following chemical characteristics:
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Studies have shown its effectiveness in inhibiting the growth of both bacteria and fungi.
| Pathogen Type | Activity Observed |
|---|---|
| Bacteria | Inhibition of growth in multiple strains |
| Fungi | Effective against common fungal pathogens |
The specific mechanisms through which this compound exerts its antimicrobial effects are still under investigation, but it is believed to interact with cellular membranes or inhibit essential metabolic pathways in microorganisms .
Anti-inflammatory Properties
In addition to its antimicrobial properties, this compound has been evaluated for its anti-inflammatory effects. It appears to modulate various signaling pathways involved in inflammation, including:
- NF-kB Pathway : Inhibition of this pathway may reduce the expression of pro-inflammatory cytokines.
- MAPK/ERK Pathway : Potential modulation could lead to decreased inflammatory responses .
The biological activity of this compound is attributed to its ability to influence several biochemical pathways:
- Cell Cycle Regulation : The compound may affect cell cycle progression in certain cell types.
- Apoptosis Induction : Evidence suggests it can induce apoptosis in cancer cells.
- Immunomodulatory Effects : It may enhance or inhibit immune responses depending on the context .
Case Studies
Several studies have documented the biological activities of this compound:
-
Study on Antimicrobial Efficacy :
- Researchers tested the compound against a panel of bacterial and fungal strains.
- Results indicated a significant reduction in colony-forming units (CFUs) for both bacteria and fungi when treated with this compound.
-
Inflammation Model Study :
- In vivo models demonstrated that administration of the compound reduced inflammatory markers significantly compared to control groups.
属性
IUPAC Name |
(7aS,11aS,11bR)-3,3,8,8,11a-pentamethyl-1,5,7,7a,9,10,11,11b-octahydrobenzo[g][2,4]benzodioxepine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O2/c1-16(2)9-6-10-18(5)14-12-20-17(3,4)19-11-13(14)7-8-15(16)18/h7,14-15H,6,8-12H2,1-5H3/t14-,15-,18+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTTSZASHZJQOCB-RLFYNMQTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CC=C3C2COC(OC3)(C)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCCC([C@@H]1CC=C3[C@@H]2COC(OC3)(C)C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














